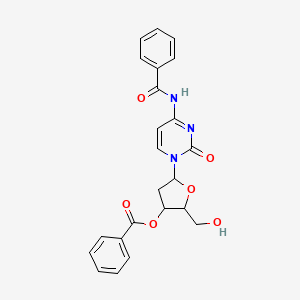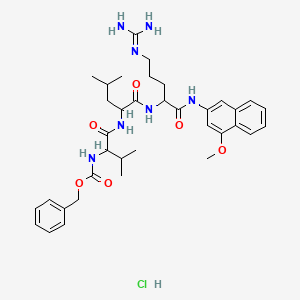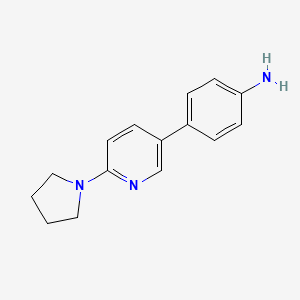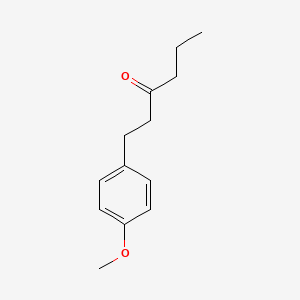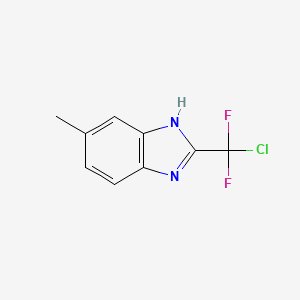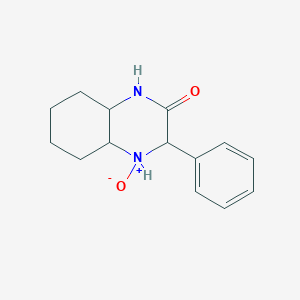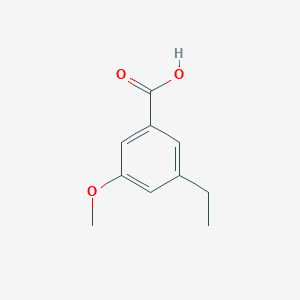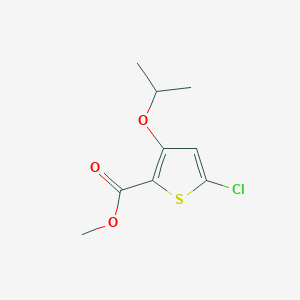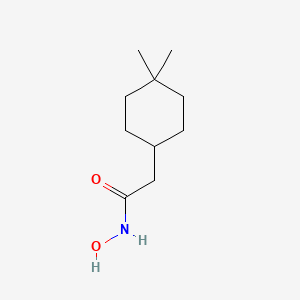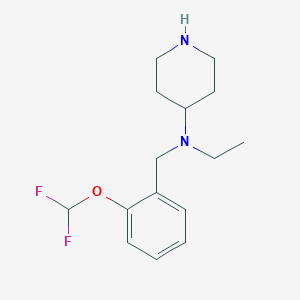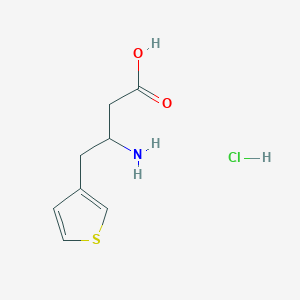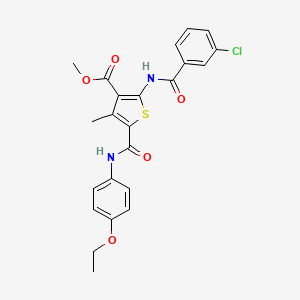![molecular formula C11H15NO B12075296 (R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)
(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chiral heterocyclic compound that features a fused benzene and oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and ethylamine.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, which forms the oxazepine ring. This can be achieved through intramolecular cyclization using reagents like phosphorus oxychloride (POCl₃) or other cyclizing agents under controlled conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the oxazepine ring are replaced by other groups. Typical reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogenation using Br₂ or Cl₂ in the presence of a catalyst, nucleophilic substitution using amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its chiral nature makes it particularly useful in studying enantioselective processes and the role of chirality in biological systems.
Medicine
In medicinal chemistry, ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has potential applications as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in various chemical processes and product formulations.
Mechanism of Action
The mechanism of action of ®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: The enantiomer of the compound, which may have different biological activities and properties.
3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: The parent compound without the ethyl substituent, used for comparison in studies of structure-activity relationships.
Uniqueness
®-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific chiral configuration and the presence of the ethyl group, which can influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3R)-3-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-13-11-6-4-3-5-9(11)7-12-10/h3-6,10,12H,2,7-8H2,1H3/t10-/m1/s1 |
InChI Key |
DMDKQEAZFKSIER-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@@H]1COC2=CC=CC=C2CN1 |
Canonical SMILES |
CCC1COC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


